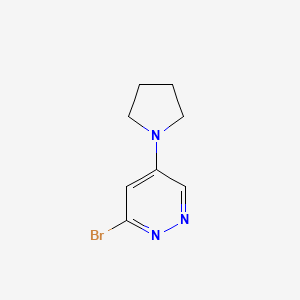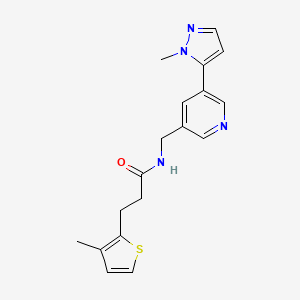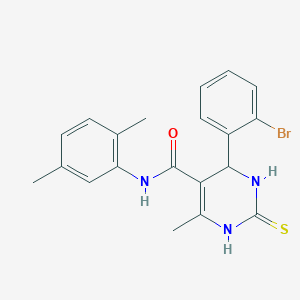![molecular formula C16H17N3O3 B2702788 (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid CAS No. 866156-92-5](/img/structure/B2702788.png)
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid, also known as MPEP, is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. MPEP is a derivative of pyrazinoic acid, which is a naturally occurring compound found in plants. It is a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory processes. MPEP has been shown to modulate the activity of this receptor in both in vitro and in vivo studies.
Applications De Recherche Scientifique
Renewable Building Blocks for Material Science
One study explores phloretic acid (PA), a phenolic compound with potential as a renewable building block for material science, particularly in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is positioned as a sustainable alternative to traditional phenol-based methods, potentially applicable to a wide range of materials due to its thermal and thermo-mechanical properties suitable for diverse applications (Acerina Trejo-Machin et al., 2017).
Novel Schiff Base Ligand for Transition Metal Complexes
Another study focuses on the synthesis and characterization of a novel Schiff base ligand derived from the condensation of specific phenols and its application in forming metal complexes. These complexes have been evaluated for their potential in vitro antibacterial and antifungal activities, highlighting the role of such compounds in developing new antimicrobial agents (R. Pawar, M. Sakhare, Br Arbad, 2016).
Green Synthesis of Pyranopyrazoles
Research on the green synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst offers an environmentally friendly method for preparing these compounds. This work underscores the importance of sustainable chemistry practices in synthesizing molecules with potential utility in various scientific applications (M. Zolfigol et al., 2013).
Synthesis of CCR5 Antagonists
A practical method for synthesizing orally active CCR5 antagonists demonstrates the application of complex organic synthesis in creating molecules with potential therapeutic use. This example, while related to drug development, illustrates the chemical synthesis capabilities and the importance of creating specific receptor antagonists (T. Ikemoto et al., 2005).
Mécanisme D'action
Target of action
The compound “(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid” belongs to the class of compounds known as boronic acids and their esters . These compounds are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Biochemical pathways
Boronic acids and their esters can potentially interfere with a wide range of biochemical processes due to their ability to form covalent bonds with biological molecules .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, these factors could significantly impact the ADME properties and bioavailability of the compound.
Action environment
Environmental factors such as pH and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH , which could potentially affect the compound’s stability and efficacy.
Propriétés
IUPAC Name |
(E)-3-[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19(15-12-17-8-9-18-15)10-11-22-14-5-2-13(3-6-14)4-7-16(20)21/h2-9,12H,10-11H2,1H3,(H,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCBOZTSHCAKE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=CC(=O)O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)/C=C/C(=O)O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)
![2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2702714.png)
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)


![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2702722.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)

![6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2702727.png)

